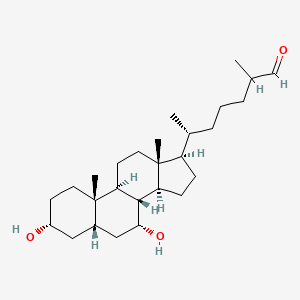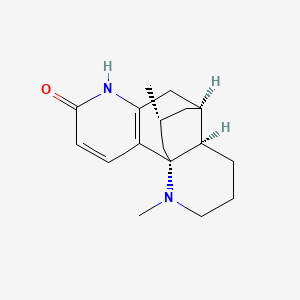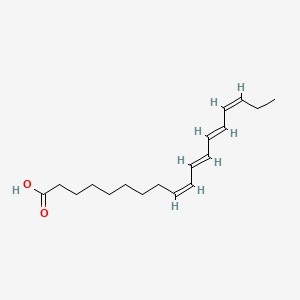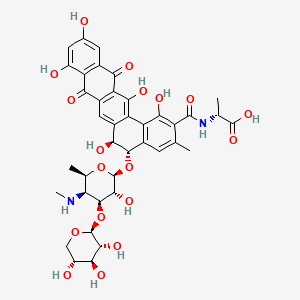
Cannabistilbene II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabistilbene II is a natural product found in Cannabis sativa with data available.
Aplicaciones Científicas De Investigación
Discovery and Structural Analysis
Cannabistilbene II, along with its counterpart cannabistilbene I, was first isolated from a Panamanian variant of Cannabis sativa grown in Mississippi. These compounds were identified as new dihydrostilbene compounds. The structure of cannabistilbene I was determined from spectral data and confirmed by synthesis, while this compound's structure was indicated through spectral evidence (Elsohly et al., 1984).
Biochemical Properties and Potential Applications
In a study involving Bipinnula fimbriata, a rare species, two dihydrostilbene derivatives, including cannabistilbene I, were isolated. This study provides insights into the chemical composition of related species and possible applications of these compounds in chemotaxonomy and phytochemistry (Tomassini et al., 2020).
Broad Perspective on Cannabis Phytochemicals
A broader perspective on the phytochemical characterization of Cannabis sativa, which includes cannabistilbenes, is provided by Pollastro et al. (2017). This study highlights the presence of various non-cannabinoids constituents like flavonoids, dihyrostilbenes, and dihydrophenanthrenes, emphasizing their potential bioactivities and the importance of non-cannabinoid compounds in the plant's pharmacological profile (Pollastro, Minassi, & Fresu, 2017).
Propiedades
Número CAS |
91865-42-8 |
|---|---|
Fórmula molecular |
C17H20O5 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
3-[(E)-2-(5-hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(21-2)16(19)17(12)22-3/h4-7,9-11,18-19H,8H2,1-3H3/b5-4+ |
Clave InChI |
LIAAUPRCZCWDAE-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C/C2CC(=CC(=C2)OC)O)OC)O |
SMILES |
COC1=C(C(=C(C=C1)C=CC2CC(=CC(=C2)OC)O)OC)O |
SMILES canónico |
COC1=C(C(=C(C=C1)C=CC2CC(=CC(=C2)OC)O)OC)O |
Sinónimos |
2',3-dihydroxy-3',4',5-trimethoxydihydrostilbene 3,3'-dihydroxy-2',4',5-trimethoxydihydrostilbene cannabistilbene II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)








![(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
